molecular formula C17H28ClN5O B5556337 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5556337
M. Wt: 353.9 g/mol
InChI Key: VTAHQJFGEBTJRS-UHFFFAOYSA-N
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Description

The compound "4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one" belongs to a class of chemicals that includes functional groups characteristic of pyrazole, triazaspiro, and chloroethyl moieties. Such compounds are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. The research in this area aims to explore the synthesis, structural characterization, and the properties of these molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds such as pyrazoles and triazoles, further modified through various chemical reactions to introduce additional functional groups or to create spiro-fused systems (Holzer et al., 2003; Ledenyova et al., 2018). These procedures may include cycloadditions, nucleophilic substitutions, and ring closure strategies, showcasing the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one" often reveals a planar configuration of the pyrazole moiety with adjacent groups contributing to the overall spatial arrangement. Single-crystal X-ray diffraction is a common technique used for structural determination, providing insights into the molecular conformation and crystal packing (Achutha et al., 2017).

Chemical Reactions and Properties

The chemical behavior of such compounds includes their reactivity towards nucleophiles, electrophiles, and various reagents, defining their functional applications. Reactions such as ANRORC rearrangement and interaction with thiourea indicate the reactive nature of the pyrazolo and triazinone moieties (Ledenyova et al., 2018).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research on heterocyclic compounds similar to the specified molecule often focuses on their synthesis and structural characterization. For instance, the synthesis of spiro-fused azirino-pyrazolones and their spectroscopic studies, including X-ray structure analysis, provide foundational knowledge for understanding the chemical properties and potential reactivity of such compounds (Holzer et al., 2003). These investigations lay the groundwork for exploring the applications of these compounds in various fields of scientific research.

Potential Antimicrobial and Anticancer Agents

Several studies have investigated the antimicrobial and anticancer properties of pyrazole derivatives, indicating the broad potential of these compounds in medicinal chemistry. For example, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results in some cases (Hafez et al., 2016). These findings suggest potential research applications of similar compounds in the development of new therapeutic agents.

Structural Studies and Chemical Reactions

Structural studies and the exploration of chemical reactions involving heterocyclic compounds are crucial for expanding the understanding of their potential applications. The unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and their mechanism of action provide valuable insights into the reactivity and potential uses of these compounds in synthetic chemistry (Ledenyova et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives have been found to have a wide range of biological activities, including antileishmanial and antimalarial activities .

properties

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethyl]-10-ethyl-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClN5O/c1-3-22-7-6-17(5-4-16(22)24)14-21(9-8-20(17)2)10-11-23-13-15(18)12-19-23/h12-13H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHQJFGEBTJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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